[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1429417-57-1
VCID: VC7947542
InChI: InChI=1S/C6H9FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,10H,2,4-5H2
SMILES: C1=C(N(N=C1)CCF)CO
Molecular Formula: C6H9FN2O
Molecular Weight: 144.15

[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol

CAS No.: 1429417-57-1

Cat. No.: VC7947542

Molecular Formula: C6H9FN2O

Molecular Weight: 144.15

* For research use only. Not for human or veterinary use.

[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol - 1429417-57-1

Specification

CAS No. 1429417-57-1
Molecular Formula C6H9FN2O
Molecular Weight 144.15
IUPAC Name [2-(2-fluoroethyl)pyrazol-3-yl]methanol
Standard InChI InChI=1S/C6H9FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,10H,2,4-5H2
Standard InChI Key NGITXENVHSFDTR-UHFFFAOYSA-N
SMILES C1=C(N(N=C1)CCF)CO
Canonical SMILES C1=C(N(N=C1)CCF)CO

Introduction

[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanol, with the CAS number 1429417-57-1, is a synthetic organic compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the pyrazole family, which is known for its diverse biological activities.

Synthesis and Preparation

The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol typically involves multi-step organic synthesis protocols. These methods may include reactions in organic solvents such as dichloromethane or methanol, with temperatures ranging from room temperature to reflux conditions.

ReagentSolventTemperatureConditions
Fluoroethyl halideDichloromethaneRoom TemperaturePresence of base (e.g., triethylamine)
Pyrazole derivativeMethanolRefluxCatalyst (e.g., palladium)

Biological Activities and Potential Applications

Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties. The unique structure of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol suggests potential interactions with specific molecular targets, which could modulate biochemical pathways and influence cellular responses.

Biological ActivityPotential TargetsMechanism
AntimicrobialBacterial cell wallDisruption of cell wall synthesis
AnticancerCancer cell signalingInhibition of proliferation pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator